molecular formula C17H16N2OS B2956789 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide CAS No. 450351-66-3

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2956789
CAS No.: 450351-66-3
M. Wt: 296.39
InChI Key: MKGIKAZTJVYQFM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 1H-indole-3-thiol with N-(4-methylphenyl)acetamide under specific conditions. One common method is to use a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the acetamide derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole ring or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the aromatic ring of the acetamide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives or modified acetamide structures.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-ylsulfanyl)ethanamine
  • N-(4-methylphenyl)-2-(1H-indol-3-yl)acetamide
  • 2-(1H-indol-3-ylthio)acetamide

Uniqueness

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both the indole ring and the sulfanyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-6-8-13(9-7-12)19-17(20)11-21-16-10-18-15-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGIKAZTJVYQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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